An In-Depth Technical Guide to 7-Chloro-2-(trifluoromethyl)quinoline: A Cornerstone Intermediate in Modern Medicinal Chemistry
An In-Depth Technical Guide to 7-Chloro-2-(trifluoromethyl)quinoline: A Cornerstone Intermediate in Modern Medicinal Chemistry
Introduction: The Strategic Convergence of Two Privileged Scaffolds
In the landscape of drug discovery and materials science, the quinoline nucleus stands as a "privileged scaffold," a structural framework consistently found in a multitude of biologically active and functionally significant molecules. From the historic antimalarial quinine to modern anticancer agents like bosutinib, the quinoline core is a testament to nature's and science's synthetic ingenuity.[1] Concurrently, the strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through unique electronic properties.[2]
This guide provides an in-depth technical exploration of 7-Chloro-2-(trifluoromethyl)quinoline (CAS No. 83183-56-6), a molecule that embodies the powerful synergy of these two motifs. It is not merely another heterocycle but a highly versatile and reactive intermediate, offering medicinal chemists a pre-functionalized platform for the rapid development of novel chemical entities. We will delve into its fundamental properties, plausible synthetic pathways, key reactive handles, and the practical methodologies required to leverage its full potential in a research and development setting. This document is structured to provide not just protocols, but the underlying chemical logic, empowering researchers to make informed decisions in their synthetic campaigns.
Core Physicochemical & Structural Characteristics
A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective application. These parameters govern solubility, reactivity, and potential interactions within biological systems. The key identifiers and computed properties for 7-Chloro-2-(trifluoromethyl)quinoline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 83183-56-6 | [1][3] |
| Molecular Formula | C₁₀H₅ClF₃N | [1][3] |
| Molecular Weight | 231.60 g/mol | [1][3] |
| Canonical SMILES | C1=CC(=CC2=C1C=CC(=N2)Cl)C(F)(F)F | [3] |
| InChI Key | YAQSVMJOGLVYGQ-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 12.9 Ų | [3] |
| pKa (Predicted) | -2.06 ± 0.50 | [3] |
| XLogP3-AA | 4 | [3] |
Strategic Synthesis of the Quinoline Core
The construction of the substituted quinoline ring is a well-trodden path in organic chemistry, with several named reactions offering viable routes. The selection of a specific pathway is dictated by the availability of starting materials and the desired substitution pattern. For 7-Chloro-2-(trifluoromethyl)quinoline, the Combes quinoline synthesis presents a logical and efficient approach.
The causality behind this choice lies in its directness: it facilitates the condensation of a substituted aniline (m-chloroaniline) with a β-diketone. In this case, the required precursor would be a trifluoromethylated β-diketone, such as 4,4,4-trifluoro-1-phenylbutane-1,3-dione or, more simply, trifluoroacetylacetone. The reaction is typically catalyzed by a strong acid, which promotes both the initial enamine formation and the subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the aromatic quinoline system.
Caption: Logical Workflow for the Combes Synthesis.
This method is advantageous as it directly installs the required chloro and trifluoromethyl groups from commercially available precursors in a single, robust cyclization step.[4]
Spectroscopic Characterization: The Molecular Fingerprint
Confirming the structure of the synthesized product is a critical, self-validating step in any synthetic protocol. The expected spectroscopic data for 7-Chloro-2-(trifluoromethyl)quinoline would include:
-
¹H NMR: The proton NMR spectrum would be characterized by signals in the aromatic region (typically 7.5-8.5 ppm). The protons on the quinoline ring would appear as a series of doublets and doublets of doublets, with coupling constants indicative of their ortho, meta, and para relationships. The specific chemical shifts would be influenced by the electron-withdrawing effects of both the chlorine and trifluoromethyl groups.
-
¹⁹F NMR: A strong singlet would be observed, characteristic of the CF₃ group. Its chemical shift would provide confirmation of the electronic environment.
-
¹³C NMR: The carbon spectrum would show ten distinct signals for the ten carbon atoms. The carbon attached to the CF₃ group would appear as a quartet due to C-F coupling. The chemical shifts of the carbons in the chloro-substituted ring would be consistent with established substituent effects.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion (M⁺) peak at m/z 231. A characteristic M+2 peak at m/z 233 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
A Versatile Intermediate: Gateway to Chemical Diversity
The true value of 7-Chloro-2-(trifluoromethyl)quinoline lies in its utility as a chemical building block. The chlorine atom at the 2-position is not an inert substituent; it is a reactive handle for introducing further molecular complexity. This reactivity is primarily governed by two major classes of reactions: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed cross-coupling reactions.
The chlorine at the 2-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[5] This makes it an excellent substrate for SₙAr reactions, allowing for the displacement of the chloride with a wide variety of nucleophiles.[6][7] Furthermore, as an aryl chloride, it is a competent partner in numerous cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.[8][9][10][11]
Caption: Key Reactivity Pathways for Derivatization.
These two reaction classes empower researchers to rapidly generate libraries of novel compounds for screening, making this intermediate a powerful tool in lead generation and optimization campaigns.
Experimental Protocols: From Theory to Practice
The following protocols are generalized methodologies based on established principles for analogous systems. They serve as a robust starting point for experimentation, though optimization for specific substrates is always recommended.
Exemplary Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a 2-aryl-7-chloro-quinoline derivative, a common objective in medicinal chemistry programs.
Objective: To synthesize 2-(4-methoxyphenyl)-7-chloro-2-(trifluoromethyl)quinoline.
Materials:
-
7-Chloro-2-(trifluoromethyl)quinoline (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Buchwald-type ligand, e.g., RuPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (10:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 7-Chloro-2-(trifluoromethyl)quinoline, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Catalyst Addition: In a separate vial, briefly purge the Pd(OAc)₂ and RuPhos with inert gas, then add them to the Schlenk flask.
-
Solvent Addition: Add the degassed toluene/water solvent mixture to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[8][11]
-
Characterization: Confirm the structure of the purified product using NMR and Mass Spectrometry.
Causality of Choices: The use of a bulky, electron-rich phosphine ligand like RuPhos is crucial for facilitating the oxidative addition of the palladium catalyst to the relatively unreactive aryl chloride.[8] The aqueous base (K₂CO₃) is essential for activating the boronic acid for the transmetalation step.[12]
Exemplary Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)
This protocol outlines the synthesis of a 2-amino-quinoline derivative, a key step in building analogues of many bioactive molecules.
Objective: To synthesize N-benzyl-7-chloro-2-(trifluoromethyl)quinolin-2-amine.
Materials:
-
7-Chloro-2-(trifluoromethyl)quinoline (1.0 eq)
-
Benzylamine (1.5 eq)
-
A non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
High-boiling point solvent, e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve 7-Chloro-2-(trifluoromethyl)quinoline in the chosen solvent under an inert atmosphere.
-
Reagent Addition: Add benzylamine followed by DIPEA to the stirred solution.
-
Reaction: Heat the mixture to 120-150 °C. The high temperature is necessary to overcome the activation energy for disrupting the aromaticity in the intermediate Meisenheimer complex.[6] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Verify the product structure and purity via NMR and Mass Spectrometry.
Causality of Choices: A polar aprotic solvent like NMP or DMSO is used to solubilize the reagents and to facilitate the formation of the charged intermediate complex. A high temperature is required as halopyridines and haloquinolines are generally less reactive than other activated aryl halides.[6][7]
Safety, Handling, and Storage
As a senior scientist, ensuring a culture of safety is paramount. All laboratory operations involving 7-Chloro-2-(trifluoromethyl)quinoline must be conducted with appropriate precautions.
-
Hazard Identification: This compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[7]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
7-Chloro-2-(trifluoromethyl)quinoline is more than just a catalog chemical; it is a strategic asset for synthetic and medicinal chemists. Its structure is a deliberate convergence of a biologically relevant quinoline core and a performance-enhancing trifluoromethyl group. The presence of a reactive chlorine handle at the 2-position provides a direct and reliable gateway for diversification, enabling the efficient exploration of chemical space around the quinoline scaffold. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the importance of well-designed, versatile intermediates like 7-Chloro-2-(trifluoromethyl)quinoline will only increase, solidifying its role as a key building block in the development of next-generation medicines.
References
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Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 573. Available from: [Link]
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Voskressensky, L. G., et al. (n.d.). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Publishing. Available from: [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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Hajós, G., et al. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Retrieved from [Link]
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Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3826–3832. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
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Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Journal of Organic Chemistry. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chem Help ASAP. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]
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Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1914-1918. Available from: [Link]
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Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis. Retrieved from [Link]
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McDonald, C. E., & Bendorf, H. D. (n.d.). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. Ahead of Print. Available from: [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
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de Paula, M. C. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 23. Available from: [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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